Benzanthrone, a polycyclic aromatic hydrocarbon, is a significant dye intermediate used in the production of various vat and disperse dyes. It has been associated with a range of toxic effects on different biological systems, including the skin, respiratory, gastrointestinal, genitourinary, nervous, and hemopoietic systems7. Despite its widespread industrial use, there are concerns regarding its safety, as exposure to benzanthrone has been linked to hepatic malfunctions and dermal lesions in workers2. Understanding the mechanism of action and applications of benzanthrone is crucial for assessing its risks and benefits in various fields.
Benzanthrone is metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of several metabolites4. These metabolites can be excreted in urine, indicating that benzanthrone acts as a substrate for hepatic heme protein, cytochrome P-45045. The metabolism of benzanthrone involves both phase I and phase II enzymes, with a comparative study showing that benzanthrone and its halogenated derivative, 3-bromobenzanthrone, can cause oxidative stress by depleting endogenous glutathione and ascorbic acid levels, leading to lipid peroxidation and impairment of hepatic P-450-dependent monooxygenase2. Additionally, benzanthrone has been found to be a moderate inhibitor of human CYP1A2, and its metabolism by multiple CYP isoforms suggests that genetic polymorphisms in these enzymes are unlikely to significantly affect its toxicokinetics3.
Benzanthrone has been the subject of various toxicological studies due to its adverse effects on health. It has been shown to cause patchy degeneration of seminiferous tubules in the testes without affecting the weight of the accessory sex glands and testes in male rats1. In guinea pigs, benzanthrone exposure led to significant changes in hepatic xenobiotic metabolism and the anti-oxidative defense system, indicating potential risks for industrial workers exposed to this compound2.
The metabolism and clearance of benzanthrone have been studied to understand its behavior in biological systems. It has been characterized as a high clearance compound with differences in the in vitro metabolite profile and predicted in vivo clearance between rats and humans3. These studies are essential for risk assessment and establishing safety guidelines for exposure to benzanthrone.
The interaction of benzanthrone with serum proteins has been investigated to elucidate its mode of transport and potential toxicity in target tissues. Benzanthrone binds to albumin, which may explain its transport and subsequent toxic effects8. This interaction is characterized by fluorescence quenching studies, indicating the involvement of tryptophan residues in the binding process8.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9